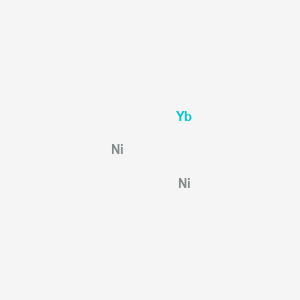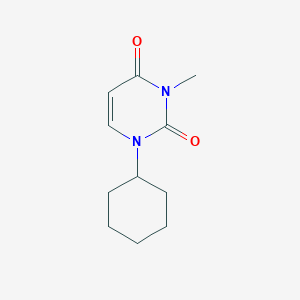
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclohexylamine with a suitable diketone or diester, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors or other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions would depend on the specific substituents involved but might include acidic or basic catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies or as a ligand in binding studies.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Use in the production of materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and affecting downstream pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-cyclohexyl-3-methylpyrimidine-2,4-dione: A closely related compound with similar structural features.
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-trione: Another related compound with an additional oxygen atom.
Uniqueness
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might be unique in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
21031-75-4 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-12-10(14)7-8-13(11(12)15)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
Clave InChI |
HTSUBJPVNWIPEH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CN(C1=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)





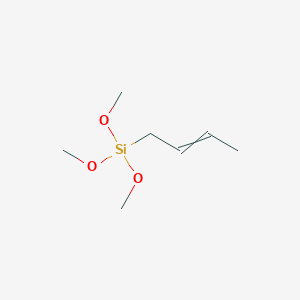
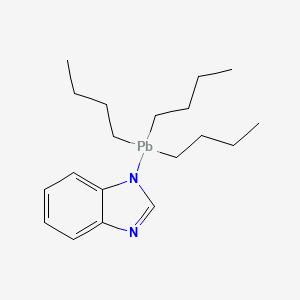

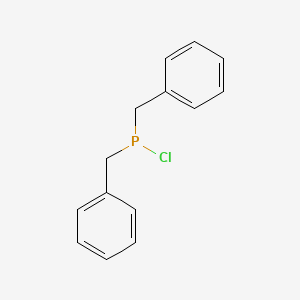
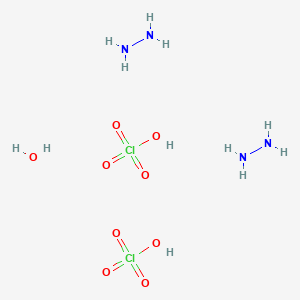

![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
